molecular formula C5H7BClNO3 B2419542 5-Hydroxypyridine-3-boronic acid, HCl CAS No. 1801408-19-4

5-Hydroxypyridine-3-boronic acid, HCl

Cat. No.: B2419542
CAS No.: 1801408-19-4
M. Wt: 175.38
InChI Key: ZYFJPPVDJOYVCM-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-3-boronic acid, HCl is a boronic acid derivative with the molecular formula C5H7BClNO3 This compound is known for its unique chemical properties, making it valuable in various fields of scientific research and industrial applications

Scientific Research Applications

5-Hydroxypyridine-3-boronic acid, HCl has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be key reagents in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

Boronic acids are known to play a role in various chemical transformations, including the petasis reaction, c–n and c–o coupling (chan-lam coupling), liebeskind-srogl coupling, regioselective deuteration, and sulfonamide formation .

Pharmacokinetics

For instance, boronic acids are known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

Boronic acids are known to be useful in various chemical transformations, including the formation of carbon–carbon bonds in the sm cross-coupling reaction .

Action Environment

The action of 5-Hydroxypyridine-3-boronic acid, HCl can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which boronic acids are commonly used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Future Directions

Boronic acids, including 5-Hydroxypyridine-3-boronic acid, HCl, continue to be valuable building blocks in organic synthesis . Their use in Suzuki–Miyaura coupling reactions is particularly noteworthy, and ongoing research is likely to further explore their potential in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridine-3-boronic acid, HCl typically involves the reaction of 5-hydroxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-3-boronic acid, HCl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxypyridine-3-boronic acid, HCl is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to participate in various reactions and its applications in multiple fields make it a valuable chemical reagent.

Properties

IUPAC Name

(5-hydroxypyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h1-3,8-10H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFJPPVDJOYVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)O)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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